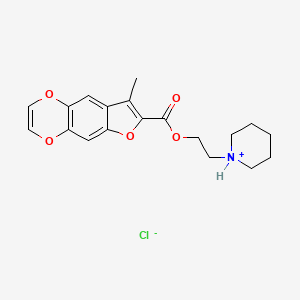
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzodioxin core, a carboxylic acid group, and a piperidinoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Esterification with Piperidinoethyl Group: The carboxylic acid group is then esterified with 2-piperidinoethanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinoethyl moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.
Piperidinoethyl esters: Compounds with similar ester moieties but different core structures.
Hydrochloride salts of organic esters: Compounds with similar salt forms but different ester and core structures.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is unique due to its combination of a furobenzodioxin core, a carboxylic acid group, and a piperidinoethyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
35685-97-3 |
|---|---|
Formule moléculaire |
C19H22ClNO5 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl 8-methylfuro[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |
InChI |
InChI=1S/C19H21NO5.ClH/c1-13-14-11-16-17(23-10-9-22-16)12-15(14)25-18(13)19(21)24-8-7-20-5-3-2-4-6-20;/h9-12H,2-8H2,1H3;1H |
Clé InChI |
PEADGMIQEUCUMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCC[NH+]4CCCCC4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


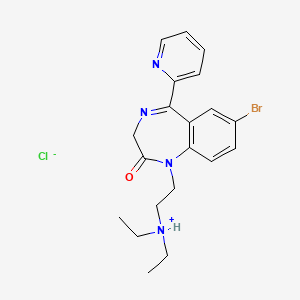
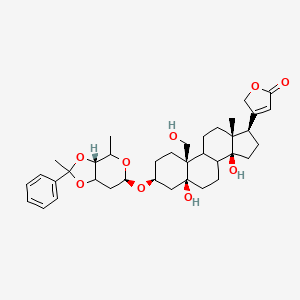
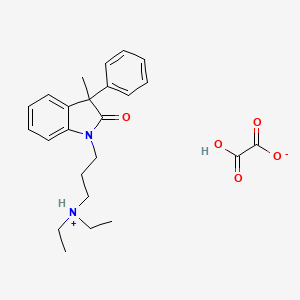
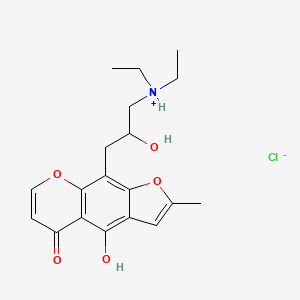
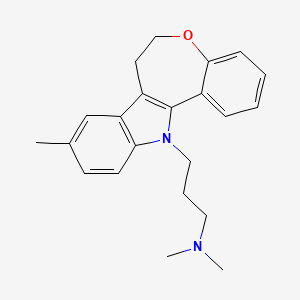

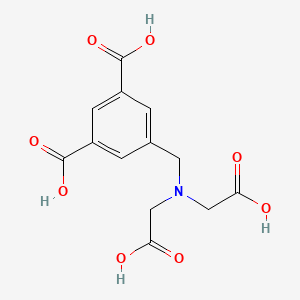


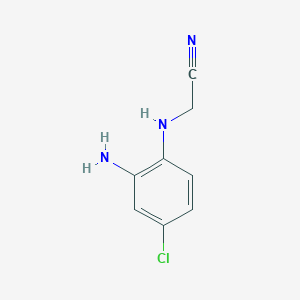
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
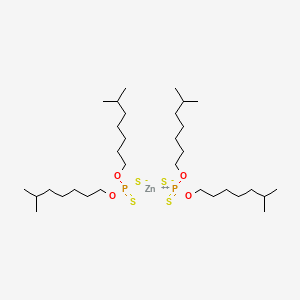
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
